molecular formula C17H10F2N6O2 B2969614 N-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251684-36-2

N-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2969614
CAS No.: 1251684-36-2
M. Wt: 368.304
InChI Key: BQRBFMZNIHORBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety, both substituted with 4-fluorophenyl groups. The presence of fluorine atoms and dual heterocyclic systems (oxadiazole and triazole) confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and agrochemicals. Its structure has been validated via crystallographic studies using programs like SHELXL , and its bioactivity is hypothesized to stem from interactions with biological targets such as receptors or enzymes .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N6O2/c18-10-1-5-12(6-2-10)20-16(26)17-21-15(23-27-17)14-9-25(24-22-14)13-7-3-11(19)4-8-13/h1-9H,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRBFMZNIHORBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a nitrile oxide.

    Coupling Reactions: The final step involves coupling the triazole and oxadiazole intermediates with the 4-fluorophenyl groups under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and oxadiazole rings.

    Reduction: Reduction reactions can occur, especially targeting the carbonyl group in the carboxamide moiety.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Bioactive Differences

Compound Name Core Heterocycles Substituents Bioactivity/Applications Reference
Target Compound 1,2,4-oxadiazole + 1,2,3-triazole Dual 4-fluorophenyl groups on triazole and oxadiazole Hypothesized antimicrobial, receptor modulation (based on structural analogs) N/A
(S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-triazole Chlorophenyl, hydroxypropan-2-yl Antifungal (higher activity against Botrytis cinerea than reference drugs)
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 1,2,4-triazole 4-fluorophenyl, trifluoromethylphenyl Agrochemical applications (structural similarity to diflubenzuron-class pesticides)
N-(4-(3-phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzamide derivatives 1,2,4-triazole + benzamide Phenyl, benzamide Antifungal (85–90% inhibition against Botrytis cinerea at 50 µg/mL)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole + 1,2,3-triazole Fluorophenyl, methylphenyl, thiocarbamide Biological studies (exact activity unspecified; related to pyrazoline derivatives)

Key Observations:

Heterocycle Diversity: The target compound’s 1,2,4-oxadiazole core distinguishes it from most analogs, which predominantly feature triazole or pyrazole systems.

Fluorophenyl Substituents : Unlike chlorophenyl or trifluoromethylphenyl groups in analogs , dual 4-fluorophenyl moieties may improve lipophilicity and target binding via fluorine’s electronegativity and small atomic radius .

Bioactivity Gaps : While direct bioactivity data for the target compound is absent, structurally related compounds exhibit antifungal and receptor-modulating properties. For example, triazole-carboxamides show IC50 values < 10 µM in calcium mobilization assays for neurotensin receptors , and benzamide-triazole hybrids achieve >85% inhibition of fungal pathogens .

Challenges and Limitations

  • Data Gaps: No direct bioactivity or toxicity data exists for the target compound. Computational modeling (e.g., molecular docking) is recommended to predict binding to fungal CYP51 or insect acetylcholinesterase.
  • Synthetic Complexity : Dual heterocycles may require multi-step protocols, reducing yield compared to simpler triazole derivatives .

Biological Activity

N-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

The compound features a complex structure that incorporates both oxadiazole and triazole moieties, which are known for their diverse biological activities. The molecular formula is C18H15F2N5O2C_{18}H_{15}F_{2}N_{5}O_{2} with a molecular weight of 368.34 g/mol.

Antimicrobial Activity

Research indicates that compounds with triazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger. In one study, compounds with similar structures displayed minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against C. albicans, significantly outperforming traditional antifungal agents like fluconazole .

Anticancer Activity

The oxadiazole and triazole frameworks have also been linked to anticancer properties. A study highlighted that certain triazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory and Analgesic Effects

Compounds containing the triazole scaffold have been recognized for their anti-inflammatory properties. They act by inhibiting cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Such actions can alleviate pain and inflammation in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Binding : It may bind to specific receptors modulating inflammatory pathways or cancer cell signaling cascades.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antifungal Study : A derivative exhibited an MIC of 0.0156 μg/mL against C. albicans, demonstrating superior efficacy compared to fluconazole .
  • Anticancer Study : A triazole derivative showed IC50 values against HCT-116 cells at 6.2 μM, indicating significant potential for further development as an anticancer agent .
  • Inflammation Study : Compounds similar to the target molecule were evaluated for their ability to inhibit COX enzymes, leading to decreased inflammatory markers in preclinical models .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Click chemistry for triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety. (ii) Oxadiazole ring closure using carboxamide precursors under dehydrative conditions (e.g., POCl₃ or PCl₅). (iii) Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the final product .
  • Key Considerations : Monitor reaction progress using TLC and confirm intermediate structures via NMR (¹H/¹³C) and LC-MS before proceeding to subsequent steps.

Q. How can the compound’s structural identity be confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
  • ¹H/¹³C NMR : Verify fluorophenyl proton environments (δ ~7.0–7.5 ppm for aromatic protons) and oxadiazole/triazole carbons (δ ~150–170 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm bond lengths/angles (e.g., monoclinic system with space group P2₁/c, as seen in analogous fluorophenyl-triazole derivatives ).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodological Answer : Due to low aqueous solubility (common in fluorinated heterocycles):
  • Use co-solvents like DMSO (≤1% v/v) for stock solutions.
  • For biological assays, dilute in buffered solutions (PBS, pH 7.4) with surfactants (e.g., Tween-80) to prevent precipitation .
  • Alternative strategies : Synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning/disorder) be addressed for this compound?

  • Methodological Answer :
  • Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement in SHELXL : Apply TWIN/BASF commands for twin correction and PART/SUMP restraints to model disorder in fluorophenyl/triazole moieties .
  • Validation : Check Rint (<5%) and Flack parameter (|x| < 0.3) to ensure data quality .

Q. How to resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (cancer vs. normal) to assess selectivity .
  • Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
  • Metabolic stability : Evaluate hepatic microsome stability (e.g., human/rat liver microsomes) to correlate in vitro vs. in vivo efficacy .

Q. What strategies improve structure-activity relationships (SAR) for fluorophenyl-triazole-oxadiazole hybrids?

  • Methodological Answer :
  • Substituent variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃, -NO₂) to modulate electronic effects on triazole-oxadiazole conjugation .
  • Bioisosteric replacement : Substitute oxadiazole with 1,3,4-thiadiazole to assess impact on binding affinity (e.g., hydrogen-bonding interactions with target enzymes) .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to predict regions of steric/electrostatic favorability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.